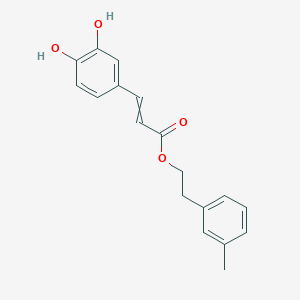
2-(3-Methylphenyl)ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves a multi-step process. One common method includes the esterification of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with 2-(3-methylphenyl)ethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as immobilized enzymes or metal complexes can also be employed to facilitate the esterification process. Additionally, purification techniques like distillation and crystallization are utilized to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-(3-Methylphenyl)ethyl 3-(3,4-dihydroxyphenyl)propanoate.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Scientific Research Applications
2-(3-Methylphenyl)ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-(3-Methylphenyl)ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar compounds such as:
Cinnamic Acid Derivatives: These compounds also contain the prop-2-enoate moiety and exhibit similar chemical reactivity.
Phenethyl Esters: Compounds like phenethyl caffeate share structural similarities and possess comparable biological activities.
Flavonoids: These natural compounds contain dihydroxyphenyl groups and are known for their antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H18O4/c1-13-3-2-4-14(11-13)9-10-22-18(21)8-6-15-5-7-16(19)17(20)12-15/h2-8,11-12,19-20H,9-10H2,1H3 |
InChI Key |
HSWJULPWLHVYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















